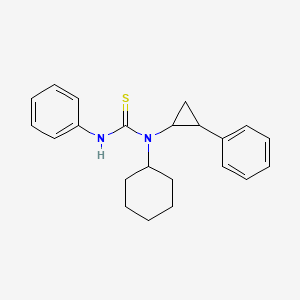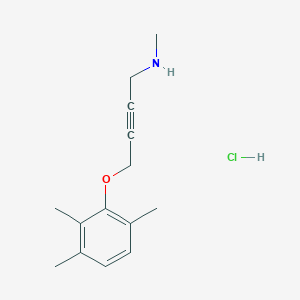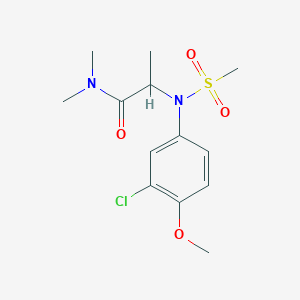
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a phenylcyclopropyl group attached to a thiourea moiety.
準備方法
The synthesis of 1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and 2-phenylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Cyclohexylamine reacts with phenyl isothiocyanate to form 1-cyclohexyl-3-phenylthiourea.
Step 2: 1-cyclohexyl-3-phenylthiourea is then reacted with 2-phenylcyclopropylamine to yield this compound.
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
化学反応の分析
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating various diseases.
Agriculture: Thioureas, including this compound, are explored for their potential use as herbicides and fungicides.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclohexyl-3-phenylthiourea: Lacks the phenylcyclopropyl group, which may result in different biological activities and properties.
1-Cyclohexyl-1-methyl-3-phenylthiourea: Contains a methyl group instead of the phenylcyclopropyl group, leading to variations in its chemical and biological behavior.
特性
IUPAC Name |
1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMOQSHQJHWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)
![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![1-[3-[(1-Benzothiophen-2-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6133367.png)
![N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B6133377.png)

![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)
![1-[2-Methoxy-4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6133428.png)
![6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B6133434.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)

